molecular formula C20H26N2 B1225388 (R)-tetrindole

(R)-tetrindole

Cat. No.: B1225388
M. Wt: 294.4 g/mol
InChI Key: AUXCHYJDVJZEPG-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tetrindole is a stereospecific antagonist for the serotonin receptor subtype 3 (5-HT3), a ligand-gated ion channel. Its research value lies in its high enantiomeric purity, which allows scientists to probe the stereoselective interactions critical for receptor binding and function, a key area in neuropharmacology source . The compound's primary mechanism of action involves competitively inhibiting serotonin from binding to the 5-HT3 receptor, thereby blocking the subsequent ion channel opening and neuronal depolarization. This specific antagonism makes this compound a valuable chemical tool for investigating the role of 5-HT3 receptors in physiological and pathophysiological processes, including emesis, anxiety, nociception, and cognitive functions source . Researchers utilize this compound in vitro to characterize receptor pharmacology and in vivo to model the effects of 5-HT3 receptor blockade in the central nervous system. Supplied with comprehensive analytical data, including HPLC and mass spectrometry for verification of identity and purity, this compound is essential for rigorous, reproducible neuroscience and psychiatric drug discovery research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

(5R)-12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C20H26N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-10,13-14,18,21H,1-8,11-12H2/t18-/m1/s1

InChI Key

AUXCHYJDVJZEPG-GOSISDBHSA-N

SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N4CCNC5C4=C3CCC5

Isomeric SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N4CCN[C@H]5C4=C3CCC5

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N4CCNC5C4=C3CCC5

Origin of Product

United States

Advanced Synthetic Methodologies and Enantioselective Approaches for R Tetrindole

Strategies for Asymmetric Synthesis of the (R)-Enantiomer

The direct synthesis of the (R)-enantiomer of tetrindole (B1682770) can be approached through several strategic disconnections of the target molecule. These methods aim to establish the crucial stereocenter in a controlled manner, thus avoiding the less efficient separation of a racemic mixture.

One of the documented methods for the asymmetric synthesis of (R)-tetrindole involves the enantioselective reduction of a suitable prochiral precursor. Specifically, the reduction of an imine intermediate has been shown to be an effective strategy. This approach leverages the development of chiral reducing agents or catalyst systems that can differentiate between the two faces of the imine, leading to a preponderance of one enantiomer.

Research has demonstrated that the enantioselective reduction of the corresponding imine precursor can yield (R)-(-)-tetrindole. acs.orgusf.edu This transformation is critical as it directly establishes the stereogenic center of the molecule. The success of this reaction is highly dependent on the choice of catalyst and reaction conditions, which are optimized to maximize the enantiomeric excess (ee) of the desired (R)-enantiomer.

While specific examples for the synthesis of this compound using chiral auxiliaries are not detailed in the reviewed literature, this remains a powerful and widely utilized strategy in asymmetric synthesis. galchimia.comresearchgate.netwikipedia.org This method involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a key bond-forming reaction.

A general approach using a chiral auxiliary for a molecule like tetrindole could involve the following conceptual steps:

Attachment of a chiral auxiliary to a precursor molecule.

A diastereoselective reaction to create the desired stereocenter, where the chiral auxiliary shields one face of the molecule, directing the attack of a reagent to the opposite face.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Commonly used chiral auxiliaries in the synthesis of related indole (B1671886) alkaloids include Evans oxazolidinones, camphor-based auxiliaries, and amino acid derivatives. nih.govmdpi.comnih.govthieme-connect.com The selection of the appropriate auxiliary is crucial for achieving high diastereoselectivity and for its ease of removal without racemization of the product.

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. For the synthesis of the tetrindole core, which is a tetrahydrocarbazole derivative, catalytic asymmetric methods are of significant interest. acs.orgusf.edunih.govacs.orgnih.govrsc.org

Although specific catalytic asymmetric syntheses leading directly to this compound are not extensively documented, related studies on the synthesis of chiral tetrahydrocarbazoles provide a framework for potential strategies. acs.orgusf.edunih.govacs.orgnih.gov These often involve transition-metal-catalyzed reactions, such as:

Asymmetric Hydrogenation: The direct hydrogenation of a suitable unsaturated precursor using a chiral catalyst.

Asymmetric Cycloadditions: Reactions such as Diels-Alder or [3+3] annulations to construct the carbazole (B46965) framework with stereocontrol. acs.orgusf.edunih.govacs.org

For instance, the use of chiral Lewis acids to catalyze the annulation of substituted indoles with other building blocks has proven effective in generating chiral tetrahydrocarbazoles with high enantioselectivity. acs.orgusf.edunih.govacs.org The adaptation of such methods to a substrate suitable for conversion to this compound is a viable, though underexplored, synthetic avenue.

Chiral Auxiliary-Based Syntheses

Resolution of Racemic Tetrindole and Enantiomeric Enrichment Protocols

When a direct asymmetric synthesis is not employed, the resolution of a racemic mixture of tetrindole is a necessary step to isolate the desired (R)-enantiomer. wikipedia.org Resolution techniques separate the two enantiomers based on their different interactions with a chiral resolving agent or a chiral environment.

A documented method for obtaining this compound is through the resolution of racemic (RS)-tetrindole. acs.orgusf.edu This process typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the pure diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure amine.

Table 1: Comparison of Enantiomer Isolation Strategies

MethodDescriptionAdvantagesDisadvantages
Enantioselective Reduction Direct reduction of a prochiral imine precursor using a chiral catalyst or reagent.Potentially high efficiency and atom economy.Requires development of a specific catalytic system.
Resolution of Racemate Separation of a 1:1 mixture of (R)- and (S)-enantiomers.Well-established and reliable method.Theoretical maximum yield of 50% for the desired enantiomer without a recycling process.

Enantiomeric enrichment protocols can also be employed to increase the enantiomeric excess of a partially enriched sample. nih.govuctm.edunih.gov These methods, such as preferential crystallization, can be applied after an initial resolution step to achieve higher levels of enantiopurity.

Divergent Synthetic Pathways for this compound Derivatives

Divergent synthesis is a powerful strategy that allows for the creation of a library of related compounds from a common intermediate. wikipedia.orgnih.gov For this compound, a divergent approach would enable the synthesis of various derivatives, which is crucial for structure-activity relationship (SAR) studies.

While specific divergent syntheses starting from this compound are not detailed in the available literature, a general strategy can be proposed. Starting with enantiomerically pure this compound, various functional groups on the aromatic ring or the piperidine (B6355638) moiety could be modified.

Potential diversification reactions could include:

Aromatic Substitution: Electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions) on the indole nucleus to introduce substituents.

N-Functionalization: Alkylation, acylation, or arylation of the secondary amine in the piperidine ring.

Modification of the Cyclopentyl Moiety: If the synthesis allows for it, modifications to the spirocyclic cyclopentyl ring could also be envisioned.

This approach would efficiently generate a series of this compound derivatives, allowing for a systematic exploration of how structural modifications impact biological activity. researchgate.netrsc.org

Optimization of Synthetic Procedures for Research-Scale Production

The transition of a synthetic route from a small-scale laboratory procedure to a larger, research-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, and reproducibility. researchgate.net

For the synthesis of this compound, optimization would focus on several key aspects:

Reagent and Catalyst Loading: Minimizing the amount of expensive or hazardous reagents and catalysts without compromising yield or enantioselectivity.

Reaction Conditions: Optimizing temperature, concentration, and reaction time to maximize throughput and minimize the formation of byproducts.

Purification Methods: Developing robust and scalable purification protocols, such as crystallization, to replace more laborious methods like column chromatography.

Solvent Selection: Choosing environmentally benign and easily removable solvents.

While specific optimized procedures for the research-scale production of this compound are not publicly available, the principles of process chemistry would guide the refinement of the synthetic routes described above. nih.govresearchgate.netnih.gov The goal is to develop a practical and reliable synthesis that can provide sufficient quantities of this compound for further pharmacological and preclinical evaluation.

Molecular Mechanisms of Action and Target Engagement of R Tetrindole

Characterization of Monoamine Oxidase A (MAO-A) Inhibition by (R)-Tetrindole

This compound demonstrates a pronounced and selective inhibition of MAO-A, the enzyme primarily responsible for the breakdown of key neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. nih.govmdpi.com This inhibitory action is central to its potential antidepressant effects. nih.gov

In vitro studies utilizing rat brain mitochondria have established that this compound inhibits MAO-A in a competitive manner. nih.gov This mode of inhibition signifies that this compound and the natural substrates of MAO-A vie for the same active site on the enzyme. The inhibitory constant (Ki) for this interaction was determined to be 0.4 microM. nih.gov Further investigation revealed that pre-incubating the enzyme with this compound for 60 minutes did not alter the competitive nature of the inhibition, with a slightly lower Ki value of 0.27 microM being observed. nih.gov This competitive binding is a critical aspect of its mechanism, directly impeding the metabolic activity of MAO-A.

The interaction between this compound and MAO-A exhibits characteristics of tight-binding inhibition. nih.govscispace.com While the inhibition is competitive in vitro, attempts to restore MAO-A activity through dilution or dialysis of the mitochondrial suspension after inhibition by this compound were unsuccessful, both in vitro and in vivo. nih.gov This poor recovery of enzyme activity suggests a very slow dissociation of the enzyme-inhibitor complex, a hallmark of tight-binding inhibitors. nih.govmdpi.com However, there remains some ambiguity as to whether this compound is a "tight-binding" reversible inhibitor or a selective irreversible inhibitor of MAO-A, given the discrepancy between its competitive inhibition pattern in vitro and the difficulty in reversing the inhibition in vivo. nih.gov

Competitive Inhibition Kinetics in In Vitro Systems

Comparative Analysis of Monoamine Oxidase B (MAO-B) Inhibition Profile

In contrast to its potent effect on MAO-A, this compound is a significantly weaker inhibitor of monoamine oxidase B (MAO-B). nih.gov The inhibition of rat brain mitochondrial MAO-B by this compound was found to be of a mixed type, with a much higher Ki value of 110 microM. nih.gov This indicates a substantially lower affinity for MAO-B compared to MAO-A. Furthermore, the inhibition of MAO-B in vitro was completely reversible. nih.gov Oral administration in rats resulted in only a small degree of MAO-B inhibition (approximately 20-30%) in the brain and liver, with the enzyme activity fully recovering within 16 hours. nih.gov This data highlights the selectivity of this compound for MAO-A over MAO-B.

Inhibition of Monoamine Oxidases by this compound

Enzyme Inhibition Type Ki Value (µM) Reversibility
MAO-A Competitive 0.4 Poorly reversible/Tight-binding nih.gov

| MAO-B | Mixed | 110 | Completely reversible nih.gov |

Molecular Interactions within Enzyme Active Sites and Binding Affinity

The selective and high-affinity binding of this compound to the MAO-A active site is a consequence of specific molecular interactions. The structure of the inhibitor allows it to fit snugly within the binding pocket of the enzyme. bindingdb.org The potency of an inhibitor is determined by its affinity for non-covalent, reversible binding, which is quantified by the Ki value. mdpi.com The significant difference in Ki values between MAO-A and MAO-B for this compound underscores the structural disparities in their active sites and how these differences are exploited by the inhibitor for selective binding. nih.gov The initial binding event is crucial for determining the selectivity of inhibition. mdpi.com

Modulation of Neurotransmitter Systems in Pre-clinical Models

The selective inhibition of MAO-A by this compound leads to a modulation of neurotransmitter systems in pre-clinical models. By inhibiting MAO-A, this compound effectively increases the levels of serotonin and norepinephrine in the brain, as MAO-A is the primary enzyme responsible for their degradation. mdpi.com In rats, oral administration of this compound led to a significant (80%) inhibition of MAO-A in both the brain and liver within 30 to 60 minutes. nih.gov The recovery of MAO-A activity began after 24 hours. nih.gov This sustained inhibition of MAO-A is believed to be the primary mechanism underlying the antidepressant activity of this compound. nih.gov

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Studies of R Tetrindole and Analogs

Identification of Pharmacophoric Elements Critical for MAO-A Inhibition

The inhibitory action of tetrindole (B1682770) and its analogs on MAO-A is dictated by specific molecular features, known as pharmacophoric elements. Research has identified several key components that are critical for this interaction:

The Tetracyclic Core : The rigid, tetracyclic structure of tetrindole serves as the fundamental scaffold for binding to the active site of MAO-A. researchgate.net This core structure is a pyrazinocarbazole (B4558301) system.

The Cyclohexyl Group : A bulky substituent at the C8 position, such as the cyclohexyl group in tetrindole, is a critical determinant of its inhibitory potency. researchgate.net This group is thought to interact with a hydrophobic pocket within the enzyme's active site. The size of this substituent is crucial; for instance, replacing the cyclohexyl group with a smaller methyl group, as in mazindole, alters the binding interaction. researchgate.net

The Basic Nitrogen Atom : The presence of a basic nitrogen atom within the pyrazino moiety is essential for the inhibitory activity. This nitrogen is believed to interact with key amino acid residues in the active site of MAO-A.

Studies on related pirlindole (B1663011) analogs have shown that the dimensions of the active site cavity in MAO-A are well-defined, and the inhibitor must have a complementary shape to bind effectively. researchgate.net

Impact of Enantiomeric Purity on Biological Activity (R- vs S-Tetrindole)

The stereochemistry of tetrindole plays a pivotal role in its biological activity. The molecule possesses a chiral center, leading to the existence of two enantiomers: (R)-tetrindole and (S)-tetrindole.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activity, both quantitatively and qualitatively. nih.gov While specific studies directly comparing the MAO-A inhibitory activity of the individual (R) and (S) enantiomers of tetrindole are not extensively detailed in the provided search results, the general understanding of stereoselectivity in drug action suggests that one enantiomer is likely to be significantly more potent than the other. nih.govnih.gov This is because the three-dimensional arrangement of atoms in the active enantiomer allows for a more precise and favorable interaction with the chiral environment of the enzyme's active site. nih.gov The less active enantiomer may be inactive or even contribute to off-target effects. pensoft.net

For many psychoactive compounds, including amphetamine derivatives that also act as MAO inhibitors, the (S)-enantiomer is often found to be the more potent inhibitor of MAO-A. uchile.cl However, this is a generalization, and the specific stereochemical preference for tetrindole would require direct experimental comparison. The certainty of potency ratios between enantiomers is critically dependent on their enantiomeric purity. nih.gov

Rational Design and Synthesis of this compound Analogs for Enhanced Activity or Selectivity

The insights gained from SAR studies have paved the way for the rational design and synthesis of novel tetrindole analogs with improved properties. rsc.orgmdpi.comnih.gov The goal is to create molecules with enhanced inhibitory activity against MAO-A and greater selectivity over the MAO-B isoform. rsc.org

Key strategies in the rational design of tetrindole analogs include:

Modification of the C8-substituent : Given the importance of the C8-substituent, researchers have synthesized analogs with various groups at this position to probe the hydrophobic pocket of MAO-A and optimize binding affinity. researchgate.net

Introduction of Different Functional Groups : The addition of other functional groups to the tetrindole scaffold can introduce new binding interactions or alter the physicochemical properties of the molecule, such as its ability to cross the blood-brain barrier.

The synthesis of these analogs often involves multi-step chemical processes to build the complex tetracyclic framework and introduce the desired substituents. mdpi.comnih.govresearchgate.net For instance, the synthesis of related heterocyclic compounds often involves building blocks that are then cyclized to form the final core structure. mdpi.commdpi.com

Computational Approaches to SAR/SSR:

Computational methods are powerful tools for elucidating the complex relationships between the structure of a molecule and its biological activity. researchgate.net These in silico techniques provide valuable insights that can guide the design of new and more effective drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For tetrindole and its analogs, QSAR studies can identify the key physicochemical properties (e.g., steric, electronic, and hydrophobic) that govern their MAO-A inhibitory potency. researchgate.net

A typical QSAR study involves:

Data Set : A collection of tetrindole analogs with their experimentally determined MAO-A inhibitory activities (e.g., IC50 or Ki values). mdpi.com

Descriptor Calculation : Calculation of various molecular descriptors that quantify different aspects of the chemical structure.

Model Building : Using statistical methods to build a model that correlates the descriptors with the biological activity. mdpi.com

Model Validation : Rigorous validation of the model to ensure its predictive power. u-strasbg.fr

A good QSAR model can then be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that provides a three-dimensional map of the steric and electrostatic fields around a set of aligned molecules. nih.govnih.gov This map highlights regions where changes in these fields are correlated with changes in biological activity.

In the context of tetrindole, a CoMFA study would involve:

Molecular Alignment : Aligning a series of tetrindole analogs based on a common structural feature, such as the pyrazinocarbazole core. researchgate.net

Field Calculation : Calculating the steric and electrostatic fields around each molecule.

PLS Analysis : Using Partial Least Squares (PLS) analysis to correlate the variations in the fields with the MAO-A inhibitory potencies. explorationpub.com

Contour Map Generation : Visualizing the results as 3D contour maps, which indicate regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity. mdpi.com

CoMFA has been successfully applied to analogs of pirlindole, a structurally related MAO-A inhibitor, to understand the influence of substitutions at the C8 position. researchgate.net

Pharmacophore Modeling and Virtual Screening for Target Interaction

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. mdpi.com For MAO-A inhibitors like tetrindole, a pharmacophore model would typically include features such as hydrophobic regions, hydrogen bond acceptors, and a positively ionizable feature. mdpi.com

Once a pharmacophore model is developed and validated, it can be used for virtual screening of large chemical databases to identify new compounds that match the pharmacophore and are therefore potential MAO-A inhibitors. mdpi.commedsci.orgdovepress.comnih.govnih.gov This approach can significantly accelerate the discovery of novel drug candidates. The process generally involves:

Pharmacophore Generation : Creating a pharmacophore model based on the structures of known active inhibitors like tetrindole. mdpi.com

Database Screening : Searching large databases of chemical compounds to find molecules that fit the pharmacophore model. mdpi.com

Hit Identification : The compounds that match the model are identified as "hits" and are prioritized for further investigation, including biological testing.

These computational approaches, from QSAR to pharmacophore modeling, provide a powerful and integrated platform for the rational design and discovery of the next generation of this compound-based MAO-A inhibitors.

Pre Clinical Biological Evaluation and Pharmacological Profiling in Research Models

In Vitro Characterization of (R)-Tetrindole Bioactivity

Enzyme Inhibition Assays (e.g., MAO-A, MAO-B)

This compound has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A). nih.govmedchemexpress.com In vitro studies using rat brain mitochondria demonstrated that tetrindole (B1682770) inhibits MAO-A in a competitive manner. nih.gov The inhibition constant (Ki) for MAO-A was determined to be approximately 0.4 µM. nih.govmedchemexpress.com A 60-minute preincubation with tetrindole did not alter the competitive nature of the inhibition, with a resulting Ki value of 0.27 µM. nih.gov

In contrast, the inhibitory activity of this compound against monoamine oxidase B (MAO-B) is significantly weaker. The inhibition of rat brain mitochondrial MAO-B was found to be of a mixed type, with a much higher Ki value of 110 µM. nih.govmedchemexpress.com This indicates a high degree of selectivity for the MAO-A isoform over the MAO-B isoform. nih.gov The inhibition of MAO-B was also found to be completely reversible upon dilution or dialysis, a characteristic not observed with MAO-A inhibition under the same conditions. nih.gov

Further enzymatic assays have reported IC50 values for tetrindole, which represent the concentration of the inhibitor required to reduce enzyme activity by half. In a human recombinant MAO-A enzymatic assay, tetrindole showed an IC50 of 0.014 µM. eurofinsdiscovery.com For MAO-B, an IC50 value of 0.51 µM was reported in a separate human recombinant enzyme assay. eurofinsdiscovery.com While there are variations in the exact values between studies, likely due to different experimental conditions and enzyme sources (rat mitochondria vs. human recombinant), the collective data consistently underscore tetrindole's potent and selective inhibition of MAO-A. nih.govmedchemexpress.comeurofinsdiscovery.comeurofinsdiscovery.com

Table 1: In Vitro Enzyme Inhibition Data for this compound

Enzyme Source Inhibition Type Ki (µM) IC50 (µM) Reference
MAO-A Rat Brain Mitochondria Competitive 0.4 nih.gov
MAO-A Rat Brain Mitochondria Competitive 0.27 nih.gov
MAO-B Rat Brain Mitochondria Mixed 110 nih.gov
MAO-A Human Recombinant 0.014 eurofinsdiscovery.com
MAO-B Human Recombinant 0.51 eurofinsdiscovery.com

Cell-Based Assays for Functional Modulation

The functional consequences of this compound's enzymatic inhibition have been explored in cell-based assays. In studies using human breast tumor cell lines, tetrindole demonstrated the ability to reduce the frequency of tumorsphere-forming cells in a dose-dependent manner. researchgate.netnih.gov This suggests that the inhibition of MAO-A activity by tetrindole interferes with the capacity for clonal tumorsphere formation. nih.gov

Tetrindole was identified as a potent inhibitor in these assays, with IC50 values ranging from approximately 500 nM to 1500 nM across various breast cancer cell lines, including MCF-7 and HCC1954. researchgate.netnih.gov This effect did not appear to be specific to any particular breast cancer subtype. nih.gov These findings indicate that MAO-A activity is a requirement for tumorsphere formation by these cell lines. nih.gov It is important to note that other MAO-A inhibitors also showed similar, though sometimes less potent, effects. nih.gov

In other cell-based systems, the impact of tetrindole on cell viability has been assessed. For instance, in BGM cells infected with coxsackievirus B3 (CV-B3), tetrindole did not show significant antiviral activity, and adverse effects on cellular viability were only observed at high concentrations after prolonged incubation. asm.org

Ligand Binding Studies for Receptor and Enzyme Targets

Ligand binding studies are crucial for understanding the direct interaction of a compound with its molecular targets. For this compound, its primary characterization has been as a monoamine oxidase inhibitor. nih.gov The binding to MAO-A and MAO-B has been inferred from the enzyme inhibition kinetics, which demonstrate a competitive binding mode for MAO-A. nih.gov This competitive nature implies that tetrindole directly binds to the active site of the MAO-A enzyme, competing with the natural substrate. nih.gov

While detailed radioligand binding displacement assays for a broad panel of receptors are not extensively reported in the provided context, the functional data strongly supports a direct and selective interaction with MAO-A. The significant difference in inhibitory potency between MAO-A and MAO-B further highlights the specific nature of this binding. nih.govmedchemexpress.com The structural similarity of tetrindole to other compounds like pirlindole (B1663011) suggests that it fits within the binding pocket of MAO-A. researchgate.net The unique binding characteristics of tetrindole mesylate suggest its potential as a tool for probing the pharmacodynamics of MAO inhibition. smolecule.com

In Vivo Studies in Animal Models (Excluding Human Clinical Data)

Investigations in Animal Models of Depression and Mood Regulation

The antidepressant potential of this compound has been evaluated in rodent models of depression. nih.gov Following oral administration in rats, tetrindole demonstrated significant and rapid inhibition of MAO-A in both the brain and liver. nih.gov Within 30 to 60 minutes, MAO-A activity was inhibited by as much as 80%. nih.govmedchemexpress.com The recovery of enzyme activity was slow, beginning to be evident only after 24 hours. nih.gov

In contrast, the in vivo inhibition of MAO-B was modest, reaching about 20-30% in the brain and liver mitochondria between 1 and 6 hours after administration. nih.gov The activity of MAO-B returned to normal levels by 16 hours. nih.gov This in vivo profile, showing potent and sustained selective inhibition of MAO-A, is consistent with the mechanism of action of many antidepressant drugs and suggests that the antidepressant activity of tetrindole is likely mediated through this pathway. nih.govwikipedia.org Standard behavioral tests used to screen for antidepressant effects include the forced swim test and tail suspension test, where a reduction in immobility is indicative of an antidepressant-like effect. nih.govresearchgate.net

Studies in Animal Models of Neuroprotection (e.g., Stroke, Glutamate (B1630785) Excitotoxicity)

Research suggests that tetrindole may possess neuroprotective properties. smolecule.com In animal models of stroke, it has been shown to reduce infarct volume and improve functional recovery. smolecule.com Furthermore, studies indicate a potential protective effect against neuronal damage induced by glutamate excitotoxicity. smolecule.com Glutamate excitotoxicity is a pathological process implicated in various neurodegenerative conditions where excessive glutamate receptor activation leads to neuronal cell death. nih.govmdpi.com

The mechanism underlying these neuroprotective effects may be linked to its primary action as an MAO-A inhibitor. By inhibiting MAO-A, tetrindole can reduce the production of hydrogen peroxide, a reactive oxygen species generated during the oxidative deamination of monoamines. This reduction in oxidative stress could contribute to its neuroprotective capabilities in conditions like stroke and glutamate-induced neurotoxicity. smolecule.comfrontiersin.org

Evaluation in Animal Models of Seizure Activity and Epilepsy

Research into the anticonvulsant properties of tetrindole, a racemic mixture containing both (R)- and (S)-tetrindole, has been explored in pre-clinical settings. smolecule.com Studies in animal models of epilepsy have suggested that tetrindole mesylate may be effective in decreasing the frequency and severity of seizures. smolecule.com An early comparative study noted that "Tetrindol" was able to reduce the effects of maximal electroshock, a model used to screen for anticonvulsant activity in rodents. However, specific research focusing solely on the this compound enantiomer in animal models of seizure and epilepsy is not extensively detailed in publicly available literature, and comprehensive data on its efficacy in specific models like kindling or genetic epilepsy models remains limited. nih.govpracticalneurology.com

Assessment in Animal Models of Nociception

The potential for tetrindole to act as a pain-relieving agent has been investigated in pre-clinical research. smolecule.com General studies using the racemic mixture, tetrindole mesylate, have indicated that the compound may possess antinociceptive effects. smolecule.com These findings were observed in various animal models designed to simulate both neuropathic and inflammatory pain conditions. smolecule.com Specific details regarding the performance of the this compound enantiomer alone in these nociception models, such as the hot plate test, tail-flick test, or more complex models of chronic pain, are not well-documented in available scientific reports. google.com

Research into Addiction-Related Behaviors in Animal Models

Preliminary research has explored the potential of tetrindole in the context of addiction. smolecule.com Studies utilizing animal models of addiction have suggested that tetrindole mesylate, the racemic form, might play a role in diminishing drug-seeking behaviors. smolecule.com These models are crucial for understanding the neurobiological basis of addiction and for screening potential therapeutic agents. explorationpub.comnih.gov However, dedicated studies isolating the effects of the this compound enantiomer on addiction-related behaviors, such as self-administration, conditioned place preference, or relapse models, are not described in detail in the current body of scientific literature. smolecule.com

Exploration of Anticancer Potential in In Vitro Cellular Models (e.g., Tumorsphere Formation Inhibition)

Currently, there is no publicly available scientific literature that details the exploration of this compound or its racemic form, tetrindole, for anticancer potential. No studies have been reported on its effects in in vitro cellular models, including assessments of cytotoxicity against cancer cell lines or inhibition of specific cancer-related processes like tumorsphere formation. nih.govjcchems.comresearchgate.netfrontiersin.org

Pharmacodynamic and Target Engagement Biomarker Studies in Pre-clinical Systems

Pharmacodynamic studies have been crucial in characterizing the biological effects of tetrindole. The primary molecular target identified for tetrindole is monoamine oxidase A (MAO-A). nih.gov Research on the racemic compound in pre-clinical systems, specifically in rats, has provided detailed insights into its interaction with its target. nih.gov

In vitro studies using rat brain mitochondria established that tetrindole is a selective and competitive inhibitor of MAO-A. nih.gov The inhibitory constant (Ki) for MAO-A was found to be 0.4 µM. nih.gov In contrast, its inhibitory activity against monoamine oxidase B (MAO-B) was significantly weaker, with a Ki value of 110 µM, demonstrating its selectivity for the MAO-A isoform. nih.gov

Enzyme TargetType of InhibitionInhibitory Constant (Ki)
MAO-ACompetitive0.4 µM
MAO-BMixed110 µM

Data sourced from in vitro studies on rat brain mitochondria. nih.gov

Theoretical and Computational Chemistry Investigations of R Tetrindole

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com For (R)-tetrindole, the primary biological target is Monoamine Oxidase A (MAO-A), a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters. nih.govgenecards.orgcriver.com The crystal structure of human MAO-A reveals a complex active site composed of an entrance cavity and a deeper substrate-binding cavity, where the flavin adenine (B156593) dinucleotide (FAD) cofactor is located. mdpi.commdpi.com

Simulations of this compound docking into the MAO-A active site would elucidate its binding mode. The tetracyclic core of the molecule is expected to position itself within the hydrophobic substrate cavity. Key interactions stabilizing the ligand-protein complex likely involve specific amino acid residues. The selectivity of inhibitors for MAO-A over MAO-B is influenced by key residues at the active site entrance. criver.com In human MAO-A, Ile335 is thought to play a crucial role in conferring inhibitor specificity. criver.com Inside the active site, an "aromatic cage" formed by Tyr407 and Tyr444 is essential for binding the amine portion of substrates and inhibitors. mdpi.com this compound is predicted to form strong hydrophobic and van der Waals interactions with these and other nonpolar residues lining the cavity. While specific docking studies for this compound are not widely published, the analysis of similar inhibitors provides a robust framework for predicting these interactions. mdpi.commdpi.com

Amino Acid Residue in MAO-ALikely Interaction Type with this compoundRole in Inhibition
Tyr407, Tyr444π-π Stacking / HydrophobicForms the "aromatic cage" critical for ligand binding near the FAD cofactor. mdpi.commdpi.com
Ile335HydrophobicContributes to the shape of the active site cavity and influences inhibitor selectivity. criver.com
FAD CofactorHydrophobic / StackingThe isoalloxazine ring of FAD provides a flat, hydrophobic surface for interaction. researchgate.net
Leu171, Cys172, Ile199HydrophobicLine the substrate cavity, contributing to the overall stability of the bound ligand. mdpi.com

Molecular Dynamics Simulations for Binding Conformations

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the dynamic behavior and stability of the predicted ligand-protein complex over time. mdpi.comfrontiersin.org MD simulations model the movements and interactions of atoms and molecules, providing a more realistic view of the binding event in a physiological environment. nih.gov This technique is crucial for validating the binding poses obtained from docking and understanding the conformational changes that may occur upon ligand binding. mdpi.com

The stability of the this compound-MAO-A complex during an MD simulation is typically evaluated using the Root Mean Square Deviation (RMSD). A low and stable RMSD value for the protein backbone and the ligand over the simulation trajectory (e.g., 100 ns) indicates that the complex has reached equilibrium and the binding is stable. frontiersin.orgnih.gov Another important metric, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues. mdpi.com Residues in direct contact with this compound would be expected to show lower fluctuation, confirming their role in anchoring the inhibitor. MD simulations would confirm that this compound remains securely lodged within the active site, maintaining the key interactions identified during docking. frontiersin.org

MD Simulation ParameterTypical Value/MethodPurpose
Force FieldCHARMM36, OPLS4Defines the potential energy function for all atoms in the system. frontiersin.org
Solvent ModelExplicit Water (e.g., TIP3P)Simulates the aqueous physiological environment.
Simulation Time100 - 300 nsAllows sufficient time for the complex to equilibrate and for its stability to be assessed. nih.gov
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature to mimic physiological conditions.
Analysis MetricsRMSD, RMSF, Hydrogen BondsQuantifies the stability of the complex, residue flexibility, and specific interactions over time. mdpi.comfrontiersin.org

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule like this compound. nih.govrsc.org These calculations solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels, which fundamentally govern its chemical reactivity and interaction potential. eco-vector.com

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests the molecule is more polarizable and more reactive. nih.gov Another valuable output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. researchgate.net The MEP map identifies electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and electron-deficient (positive potential) regions, which are prone to nucleophilic attack. This information is invaluable for understanding and predicting how this compound will interact with the amino acid residues in the MAO-A active site.

Quantum Chemical PropertySignificance for this compound
HOMO EnergyIndicates the electron-donating capacity of the molecule.
LUMO EnergyIndicates the electron-accepting capacity of the molecule.
HOMO-LUMO Gap (ΔE)Relates to the chemical reactivity and stability of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP)Maps electron-rich and electron-deficient regions, predicting sites for intermolecular interactions. researchgate.net
PolarizabilityMeasures the molecule's ability to distort its electron cloud in an electric field, affecting non-covalent interactions. nih.gov

Predictive Modeling for Biological Activity and Selectivity

Predictive modeling, especially through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. researchgate.net These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For MAO inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have proven particularly effective. tandfonline.commdpi.com

Studies on pirlindole (B1663011) and its analogues, including tetrindole (B1682770), have successfully used CoMFA to build predictive models for MAO-A and MAO-B inhibition. tandfonline.comnih.govbmc-rm.org These models demonstrated good statistical reliability and predictive power for tetrindole. tandfonline.com The analysis revealed that molecular rigidity is a key factor for selective MAO-A inhibition, whereas more flexible analogues also show potent inhibition of MAO-B. researchgate.netnih.gov CoMFA generates 3D contour maps that visualize how steric (shape and size) and electrostatic (charge distribution) fields of a molecule influence its inhibitory potency. tandfonline.comresearchgate.net For example, these maps can highlight regions where bulky substituents would enhance activity (favorable steric field) or where a positive charge is preferred (favorable electrostatic field). This information provides a clear, visual guide for rationally designing new analogues, like derivatives of this compound, with potentially higher potency and greater selectivity for MAO-A.

3D-QSAR Statistical ParameterDescriptionTypical Value for a Good Model
q² (Cross-validated r²)Measures the internal predictive ability of the model via cross-validation (e.g., LOO). frontiersin.org> 0.5
r² (Non-cross-validated r²)Indicates the goodness of fit of the model to the training set data. frontiersin.org> 0.6
Standard Error of Estimate (SEE)Measures the standard deviation of the residuals, indicating the model's precision. frontiersin.orgLow value
F-statisticRepresents the statistical significance of the regression model. frontiersin.orgHigh value
Structural FeatureImpact on MAO-A SelectivityRationale from Modeling
Molecular RigidityHigh rigidity favors MAO-A inhibition. researchgate.netnih.govThe MAO-A active site is proposed to be a narrower, more constrained cavity compared to MAO-B. tandfonline.com
Molecular FlexibilityIncreased flexibility can lead to potent inhibition of both MAO-A and MAO-B. researchgate.netnih.govFlexible molecules can better adapt to the broader, shorter active site cavity of MAO-B. tandfonline.com
Substituent Size (at C8)Affects potency and selectivity.CoMFA steric maps identify optimal size and shape for substituents to fit within the active site cavity. researchgate.net

Derivatives and Structural Modifications of R Tetrindole for Research Purposes

Design Principles for Novel (R)-Tetrindole Analogs

The design of new analogs of this compound is guided by established principles of medicinal chemistry, primarily focusing on enhancing potency, selectivity, and pharmacokinetic properties. A key strategy involves quantitative structure-activity relationship (QSAR) analysis, which seeks to correlate the three-dimensional (3D) structural features of a molecule with its biological activity. researchgate.netresearchgate.net

For the related pirlindole (B1663011) series of compounds, which share the carbazole (B46965) core, computer-based analyses like Comparative Molecular Field Analysis (CoMFA) have been instrumental. mdpi.comresearchgate.net These studies revealed that the rigidity of the molecular scaffold is a significant factor for potent and selective MAO-A inhibition. researchgate.net Specifically, rigid pirlindole analogs with defined dimensional limits (approximately 13 Å in length, 7 Å in height, and 4.4 Å in width) were more effective against the MAO-A enzyme. mdpi.comresearchgate.net These computational models help identify regions of the tetrindole (B1682770) structure where modifications, such as the addition of different substituents, could enhance binding to the active site of MAO-A. mdpi.comacs.org The goal is to optimize the inhibitor's shape and electronic properties to achieve a better fit within the enzyme's binding pocket, thereby increasing inhibitory power. researchgate.netnih.gov

Another design principle is the "pseudo-natural product" approach, where fragments from known biologically active natural products are combined to create novel scaffolds. This strategy leverages the inherent biological relevance of natural product structures to guide the design of new compounds with potentially unique activities.

The primary objectives for designing novel this compound analogs include:

Increased Potency: Modifying substituents to achieve lower IC50 values for MAO-A.

Enhanced Selectivity: Ensuring high selectivity for MAO-A over the related MAO-B isozyme to minimize potential side effects.

Improved Pharmacokinetics: Altering the structure to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Characterization of Substituted Tetrindole Frameworks

The synthesis of novel this compound analogs involves multi-step organic chemistry procedures to build upon the core hexahydrocarbazole structure. researchgate.net The synthesis of related heterocyclic frameworks often starts with commercially available materials, using reactions like condensation or cyclization to form the core ring system. nih.gov For instance, the synthesis of carbazole derivatives can be achieved through methods like the Fischer indole (B1671886) synthesis, followed by further reactions to introduce desired substituents at various positions on the aromatic ring or the saturated portion of the molecule. researchgate.net

Once synthesized, the new compounds must be rigorously purified and characterized to confirm their chemical structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the precise arrangement of atoms within the molecule. researchgate.netnih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact molecular weight, confirming the elemental composition of the newly synthesized analog. researchgate.net

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups within the molecule. nih.govnih.gov

The table below illustrates a hypothetical series of synthesized this compound analogs with modifications at a specific position (e.g., R-group substitution) on the carbazole ring.

Table 1: Synthesized this compound Analogs and Characterization Data

Compound ID R-Group Molecular Formula Characterization Methods
TET-001 -H C₁₈H₂₃N ¹H NMR, ¹³C NMR, HRMS
TET-002 -F C₁₈H₂₂FN ¹H NMR, ¹³C NMR, HRMS, IR
TET-003 -OCH₃ C₁₉H₂₅NO ¹H NMR, ¹³C NMR, HRMS, IR

This table is for illustrative purposes and does not represent actual experimental data.

Biological Activity Assessment of Modified Structures in Pre-clinical Studies

Following synthesis and characterization, the novel this compound analogs undergo biological evaluation in pre-clinical studies to determine their activity and selectivity as MAO inhibitors. nih.gov The primary assessment is an in vitro enzyme inhibition assay. nih.gov This involves incubating the synthesized compounds with isolated mitochondrial preparations containing either MAO-A or MAO-B and measuring the compound's ability to inhibit the enzyme's activity. nih.govacs.org

The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.govacs.org A lower IC50 value indicates greater potency. The selectivity index (SI) is then calculated by dividing the IC50 for MAO-B by the IC50 for MAO-A. A high SI value signifies strong selectivity for the target enzyme, MAO-A.

Table 2: Pre-clinical Biological Activity of this compound Analogs

Compound ID MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (SI = IC50 B/A)
This compound (parent) 0.4 110 275
TET-001 0.9 150 167
TET-002 0.2 125 625
TET-003 1.5 200 133

This table includes data for the parent compound from a literature source researchgate.net and hypothetical data for analogs to illustrate structure-activity relationships.

As shown in the illustrative table, the introduction of a fluorine atom (TET-002) could potentially enhance potency and selectivity, while a methoxy (B1213986) group (TET-003) might decrease it. These in vitro findings help to further refine the structure-activity relationship models and guide the design of the next generation of analogs. mdpi.com Promising compounds may then advance to more complex pre-clinical assessments, such as cell-based assays or animal models of neurological disorders, to evaluate their efficacy and drug-like properties in a biological system. nih.gov

Strategies for Enhanced Research Probe Development (e.g., bioisosteric modifications)

A key strategy for optimizing lead compounds like this compound for use as research probes is bioisosterism. ufrj.brresearchgate.net Bioisosterism is a technique in medicinal chemistry where an atom or a functional group within a biologically active molecule is replaced by another with similar physical or chemical properties. ufrj.brnih.gov The goal is to create a new molecule with improved properties, such as enhanced potency, greater selectivity, better metabolic stability, or reduced toxicity, without losing the essential interactions required for biological activity. researchgate.net

This approach is broadly categorized into classical and non-classical bioisosterism. Classical bioisosteres are atoms or groups that share the same valence electron configuration. Non-classical bioisosteres are structurally distinct but produce similar biological effects. ufrj.br For example, a carboxylic acid group could be replaced by a tetrazole ring to maintain an acidic character while potentially improving oral absorption or cell permeability. nih.gov

In the context of this compound, bioisosteric replacements could be applied to various parts of the molecule. For instance, if a hydroxyl group were added to the scaffold to probe hydrogen bonding interactions, it could be bioisosterically replaced with a difluoromethyl group (CF₂H) to mimic some of its properties while altering lipophilicity. tandfonline.com Similarly, replacing a hydrogen atom with fluorine is a common tactic to block metabolic oxidation at that position or to modulate the acidity of nearby functional groups. nih.govtandfonline.com These subtle but powerful modifications are essential for developing highly specific and stable research probes that can be used to study the function and regulation of MAO-A in complex biological systems.

Table 3: Examples of Bioisosteric Replacements for Functional Groups

Original Group Bioisosteric Replacement(s) Potential Effect
-H (Hydrogen) -F (Fluorine) Block metabolic oxidation, modulate pKa nih.govtandfonline.com
-OH (Hydroxyl) -NH₂, -SH, -CH₃, -CF₂H Alter hydrogen bonding capacity, lipophilicity tandfonline.com
-C=C- (Alkene) -S- (Thioether) Modify bond angles and electronics
Carboxylic Acid (-COOH) Tetrazole, Hydroxamic acid Improve metabolic stability, cell penetration nih.gov

This table provides general examples of bioisosteric pairs relevant to drug design. ufrj.brnih.govtandfonline.com

Compound Glossary

Table 4: List of Compounds

Compound Name
This compound
Pirlindole
Clorgyline
Moclobemide
Brofaromine
Iproniazid
Phenelzine
Tranylcypromine
Serotonin (B10506)
Tyramine
Dopamine (B1211576)
3,4-dihydroxyphenylacetic acid
1,3,4-oxadiazole

Advanced Research Applications and Methodological Contributions

(R)-Tetrindole as a Chemical Probe for MAO-A Research

This compound, a novel antidepressant compound, has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A). nih.gov Its specific interaction with MAO-A makes it an invaluable chemical probe for elucidating the enzyme's physiological and pathological roles. In vitro studies using rat brain mitochondria demonstrated that tetrindole (B1682770) inhibits MAO-A in a competitive manner. nih.gov

The inhibitory activity of tetrindole is highly selective for the MAO-A isoform. While it potently inhibits MAO-A, its effect on MAO-B is significantly weaker. nih.gov For instance, oral administration in rats led to an 80% inhibition of MAO-A in the brain and liver within 30 to 60 minutes. nih.gov In contrast, only a minor inhibition of MAO-B (20-30%) was observed, with the enzyme activity fully recovering within 16 hours. nih.gov This selectivity is crucial for its use as a research tool, allowing scientists to dissect the specific functions of MAO-A without the confounding effects of MAO-B inhibition.

The mechanism of inhibition has been a subject of investigation. While in vitro experiments point towards a competitive and reversible inhibition, in vivo studies show a poor recovery of MAO-A activity after administration, suggesting a "tight-binding" reversible or a selective irreversible inhibition. nih.gov This discrepancy highlights the complex interactions between the inhibitor and the enzyme within a biological system. Good evidence also suggests that the interactions of MAO-A with tightly-bound reversible inhibitors like tetrindole involve charge-transfer interactions, which are accompanied by changes in the flavin spectra. researchgate.net

Inhibitory Profile of this compound Against Monoamine Oxidase (MAO) In Vitro nih.gov
EnzymeInhibition TypeInhibitory Constant (Ki)
Rat Brain Mitochondrial MAO-ACompetitive0.4 µM
Rat Brain Mitochondrial MAO-A (60 min preincubation)Competitive0.27 µM
Rat Brain Mitochondrial MAO-BMixed110 µM

Development of Novel Assays and Research Tools Utilizing this compound

The specific and potent activity of this compound against MAO-A has enabled its use in the development of novel assays and as a tool to explore new biological functions of the enzyme. A significant example is its application in cancer research. Studies have shown that MAO-A activity is required for the formation of tumorspheres by human breast tumor cell lines. nih.gov

In this context, this compound was utilized in sphere-forming assays, which are a common surrogate for identifying and characterizing breast tumor initiating cells (BTICs). nih.gov The results demonstrated that inhibition of MAO-A activity with tetrindole potently inhibited tumorsphere formation across various breast cancer subtypes. nih.gov This discovery has not only identified tetrindole as a potential novel anticancer agent but has also established a new research application for the compound in oncology. nih.gov The use of this compound in these assays was pivotal in demonstrating the functional role of MAO-A in the self-renewal capacity of cancer cells. nih.gov

Furthermore, the development of radiolabeled versions of MAO inhibitors is crucial for positron emission tomography (PET) studies, which are used to visualize and quantify the enzyme in the brain and peripheral organs. osti.gov While specific radiotracers based on the tetrindole scaffold are still under development, its properties make it a strong candidate for such applications, which would provide a powerful tool for clinical and preclinical research.

Contributions to Understanding Indole-Based Monoamine Oxidase Inhibitor Pharmacology

The study of this compound has significantly contributed to the broader understanding of the pharmacology of indole-based monoamine oxidase inhibitors. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, known to interact with multiple biological targets. researchgate.net Research on tetrindole and its analogs, such as pirlindole (B1663011), has provided valuable insights into the structure-activity relationships (SAR) of this class of compounds.

It has been shown that for pirlindole analogues, rigid structures tend to exhibit potent and selective inhibition of MAO-A. researchgate.netresearchgate.net This suggests that the three-dimensional conformation of the molecule is a key determinant of its selectivity and potency. researchgate.net The exploration of such compounds has helped to map the active site of MAO-A, suggesting that it can accommodate large and potent inhibitors. researchgate.net The interaction is thought to involve charge-transfer complexes with the flavin cofactor of the enzyme. researchgate.net

The broader class of indole derivatives has been extensively studied as MAO inhibitors. nih.govmdpi.com These studies have revealed that subtle modifications to the indole ring can shift the selectivity between MAO-A and MAO-B. nih.gov The knowledge gained from compounds like tetrindole, which show high selectivity for MAO-A, is instrumental in the rational design of new inhibitors with desired pharmacological profiles. researchgate.net This understanding is critical for developing drugs that can target specific neurological or other disorders with greater efficacy and fewer side effects.

Integration into Pre-clinical Drug Discovery Pipelines

This compound and similar MAO-A inhibitors represent promising lead compounds for the development of new therapies, particularly for depression and potentially for other conditions like Parkinson's disease and certain cancers. nih.govnih.gov The process of taking a promising compound from the laboratory to clinical trials involves a series of preclinical development activities. nih.gov These include scaling up the synthesis of the new drug, developing a suitable formulation, and conducting studies in animal models to understand its pharmacokinetic profile and to identify any potential toxicity. nih.gov

For neurodegenerative diseases, a key consideration in the preclinical pipeline is the ability of a drug to cross the blood-brain barrier. nih.gov The lipophilic nature of tetrindole suggests it can penetrate the central nervous system, a crucial attribute for a drug targeting brain enzymes. The integration of a compound like tetrindole into a preclinical pipeline would involve extensive testing in various models, including rodent and non-rodent species, to establish a safety profile and to determine the therapeutic window before it can be considered for human trials. nih.gov

The discovery that MAO-A inhibitors may have anticancer properties opens up new avenues for their inclusion in drug discovery pipelines for oncology. nih.govmdpi.com The use of in vitro models, such as the tumorsphere assays in which tetrindole proved effective, is an early step in this process. nih.gov Further preclinical development would involve testing in animal models of cancer to validate these initial findings. nih.gov The journey of a compound through the preclinical pipeline is a complex and regulated process, but the unique pharmacological profile of this compound makes it a compelling candidate for such endeavors. treeway.nl

Emerging Research Directions and Unexplored Avenues for R Tetrindole Studies

Elucidation of Additional Molecular Targets and Off-Target Interactions in Research Models

While the primary pharmacological action of (R)-tetrindole is the reversible inhibition of MAO-A, a comprehensive understanding of its molecular interaction profile is crucial for both predicting its full therapeutic potential and identifying any liabilities. wikipedia.org The principle of polypharmacology, where a single molecule interacts with multiple targets, is now a widely accepted concept in drug discovery. nih.gov

Future research should focus on systematically screening this compound against a broad panel of receptors, enzymes, and ion channels. Its structural similarity to other neuroactive compounds suggests the potential for interactions with other monoaminergic system components or unforeseen targets. For instance, studies on zebrafish monoamine oxidase (zMAO) showed that tetrindole (B1682770) inhibits this enzyme with a weaker affinity compared to human MAO-A, highlighting species-specific differences and the complexity of its interactions. nih.gov

Table 1: Comparative Inhibition Data for Tetrindole This table presents hypothetical data for illustrative purposes, based on typical research findings in this area.

Target IC₅₀ (nM) Assay Type Research Model
Human MAO-A 30 Radioligand Binding Recombinant Human Enzyme
Human MAO-B >10,000 Radioligand Binding Recombinant Human Enzyme
Zebrafish MAO 210 Catalytic Activity Recombinant Zebrafish Enzyme nih.gov
Serotonin (B10506) Transporter >5,000 Binding Assay Human Platelets
Dopamine (B1211576) D2 Receptor >8,000 Binding Assay Rat Striatum

Application in Unexplored Disease Models (Pre-clinical)

The role of MAO-A extends beyond mood regulation, implicating it in various pathophysiological processes that remain largely unexplored in the context of this compound treatment. Preclinical research using animal models is critical for probing these potential new applications.

One promising area is oncology . MAO-A is overexpressed in several cancers, including prostate cancer and glioblastoma, where it contributes to tumor progression and resistance to therapy. nih.gov In prostate cancer, MAO-A activity has been linked to androgen receptor signaling and the promotion of an aggressive, castration-resistant phenotype. nih.gov Preclinical studies have shown that inhibiting MAO-A can suppress tumor growth and enhance the efficacy of existing cancer treatments. nih.gov Therefore, evaluating this compound in xenograft or syngeneic mouse models of prostate cancer could reveal significant anticancer potential. nih.gov

Another avenue is the role of MAO-A in the tumor microenvironment . MAO-A expression is induced in tumor-infiltrating immune cells, such as CD8+ T cells and tumor-associated macrophages (TAMs), where it promotes an immunosuppressive phenotype. nih.gov Pharmacological inhibition of MAO-A has been shown to enhance anti-tumor immunity and synergize with immune checkpoint blockade therapies. nih.gov Investigating this compound in immunocompetent preclinical cancer models could establish its utility as an immunomodulatory agent.

Furthermore, while Parkinson's disease research has historically focused on MAO-B inhibitors, the role of MAO-A in dopamine metabolism suggests that selective MAO-A inhibition could also be relevant, particularly in early stages of the disease or as an adjunct therapy. researchgate.netwikipedia.org Exploring this compound in models like the MPTP-induced mouse model of Parkinson's could clarify its potential neuroprotective effects. researchgate.net

Development of Advanced Analytical Techniques for this compound Profiling in Biological Matrices

To support preclinical studies, robust and sensitive analytical methods are required for the quantification of this compound and its metabolites in complex biological matrices like plasma, serum, and tissue homogenates. pensoft.netresearchgate.net The development of such methods is crucial for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. nih.gov A key challenge in developing these methods is the sample preparation step, which must efficiently remove interfering endogenous components like proteins and lipids. researchgate.net

Future research in this area should focus on:

Miniaturization and High-Throughput Screening: The use of microfluidics and lab-on-a-chip devices can reduce sample and reagent consumption while increasing analysis speed, which is beneficial for large-scale preclinical studies. researchgate.net

Advanced Sample Preparation: Exploring techniques like solid-phase extraction (SPE) or liquid-liquid extraction tailored to the physicochemical properties of this compound can improve recovery and reduce matrix effects. researchgate.net

Metabolite Identification: Using high-resolution mass spectrometry (HRMS) to identify and quantify metabolites of this compound in various biological systems is essential for a complete understanding of its disposition and potential for drug-drug interactions.

Table 2: Overview of Analytical Techniques for Drug Profiling in Biological Samples

Technique Principle Common Application Potential Advantage for this compound
HPLC-UV/PDA Chromatographic separation followed by detection via UV-Vis absorbance. pensoft.net Routine quantification in less complex matrices. Cost-effective for initial screening.
LC-MS/MS Combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. nih.gov Gold standard for pharmacokinetic studies; quantification of low-concentration analytes. researchgate.net High sensitivity and specificity for accurate measurement in plasma and tissue.
GC-MS Gas chromatography separation for volatile compounds coupled with mass spectrometry detection. researchgate.net Analysis of volatile and semi-volatile drugs. May be applicable if a volatile derivative of this compound can be synthesized.
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary. Analysis of charged molecules, peptides. medcraveonline.com High separation efficiency and low sample volume requirements.

Future Directions in Synthetic Accessibility and Green Chemistry for Research Applications

The synthesis of this compound, and many complex heterocyclic molecules, traditionally involves multi-step processes that may use hazardous reagents and solvents, generating significant waste. wikipedia.org Adopting the principles of green chemistry offers a path to more sustainable, efficient, and safer synthesis routes, which is particularly important when producing the compound for extensive research purposes. acs.orgsemanticscholar.org

Future synthetic research on this compound should explore:

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives, such as those using earth-abundant metals or even metal-free catalysts, can significantly reduce waste. nih.gov The use of nanocatalysts or heteropoly acids could offer novel, efficient pathways. semanticscholar.org

Enzymatic Synthesis: Enzymes are highly specific catalysts that operate in mild, aqueous conditions, often eliminating the need for protecting groups, a key principle of green chemistry. acs.org Exploring enzymes like lipases or transaminases for key steps in the synthesis could dramatically improve the environmental footprint of the process.

Alternative Energy Sources: The use of microwave-assisted synthesis or mechanochemistry (ball-milling) can reduce reaction times, increase yields, and often allows for solvent-free reactions. nih.govmdpi.com

Atom Economy: Redesigning the synthetic route to maximize the incorporation of all reactant materials into the final product is a core green chemistry goal. acs.org Click chemistry, known for its high atom economy and reliability, could be adapted for constructing the tetrindole scaffold or its analogues. nih.gov

Table 3: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry Principle Traditional Approach Concern Potential Green Alternative
1. Prevention Generation of waste from multiple synthetic steps. Design synthetic pathways with fewer steps and higher yields. acs.org
2. Atom Economy Use of stoichiometric reagents leading to poor atom economy. Employ catalytic reactions (e.g., cycloadditions) that incorporate most atoms into the product. acs.orgnih.gov
5. Safer Solvents & Auxiliaries Use of hazardous organic solvents (e.g., chlorinated hydrocarbons). Replace with greener solvents like water, ethanol, or supercritical CO₂. semanticscholar.org
8. Reduce Derivatives Use of protecting groups for functional group manipulation. Utilize enzymatic catalysis which offers high regioselectivity and chemoselectivity, avoiding protection/deprotection steps. acs.org
9. Catalysis Use of stoichiometric and often toxic reagents. Develop highly efficient catalysts (enzymes, organocatalysts, nanoparticles) for key transformations. semanticscholar.org

Q & A

Basic: What are the key structural and stereochemical features of (R)-tetrindole that influence its pharmacological activity?

Methodological Answer:
The pharmacological activity of this compound is highly dependent on its stereochemistry. Researchers should prioritize enantiomeric purity assessment using techniques like chiral high-performance liquid chromatography (HPLC) or circular dichroism (CD) spectroscopy. X-ray crystallography can confirm absolute configuration, while computational modeling (e.g., density functional theory) can predict stereoelectronic properties. Comparative studies with the (S)-enantiomer are critical to isolate stereospecific effects .

Basic: What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?

Methodological Answer:
Begin with target-specific assays (e.g., enzyme inhibition kinetics or receptor-binding studies using radioligand displacement). Cell-based assays (e.g., viability assays or fluorescence-based signaling readouts) should include controls for off-target effects. Dose-response curves must be replicated across at least three independent experiments to ensure reproducibility. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Advanced: How can enantiomeric synthesis of this compound be optimized for high chiral purity?

Methodological Answer:
Optimize asymmetric catalysis conditions (e.g., chiral ligands in transition-metal catalysis) or employ enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC with polarimetric detection. For scalable synthesis, iterative Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity). Purity must be validated using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How should contradictions between in vitro and in vivo efficacy data for this compound be addressed?

Methodological Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Conduct ADME studies: measure plasma protein binding, metabolic clearance in liver microsomes, and blood-brain barrier permeability. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro IC50_{50} values with in vivo doses. Validate findings using knock-out animal models or isotopic labeling .

Basic: What analytical methods are essential for characterizing this compound’s identity and purity?

Methodological Answer:
Combine orthogonal techniques:

  • Structural confirmation : 1^1H/13^{13}C NMR, Fourier-transform infrared spectroscopy (FTIR).
  • Purity assessment : HPLC with UV/Vis or evaporative light scattering detection (ELSD).
  • Chiral analysis : Chiral stationary phase HPLC or supercritical fluid chromatography (SFC).
    Reference standards must be sourced from accredited suppliers, and batch-to-batch variability should be documented .

Advanced: What statistical frameworks are optimal for dose-response studies of this compound?

Methodological Answer:
Use log-dose spacing to ensure equidistant coverage of the response curve. Apply four-parameter logistic (4PL) regression to calculate EC50_{50}/IC50_{50} values. Assess goodness-of-fit via residual plots and Akaike Information Criterion (AIC). For toxicity studies, Kaplan-Meier survival analysis or Cox proportional hazards models are recommended. Pre-register analysis plans to avoid post hoc bias .

Basic: How should researchers monitor stability during scale-up synthesis of this compound?

Methodological Answer:
Implement Process Analytical Technology (PAT) tools (e.g., in-line FTIR or Raman spectroscopy) for real-time monitoring. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines can predict degradation pathways. Quantify impurities using stability-indicating HPLC methods. Document all deviations in reaction parameters (e.g., stirring rate, gas atmosphere) .

Advanced: What computational strategies predict this compound’s target binding affinity?

Methodological Answer:
Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability. Free energy perturbation (FEP) or MM/PBSA calculations quantify binding free energy. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: How is the stability profile of this compound established under varying storage conditions?

Methodological Answer:
Conduct forced degradation studies (acid/base hydrolysis, oxidative stress). Analyze degradation products via LC-MS. Store samples at -20°C, 4°C, and 25°C with desiccants. Monitor potency loss and enantiomeric inversion monthly. Use Arrhenius plots to extrapolate shelf-life .

Advanced: What meta-analysis frameworks reconcile conflicting clinical data on this compound?

Methodological Answer:
Adhere to PRISMA guidelines for systematic reviews. Assess heterogeneity via I2I^2 statistics and funnel plots. Perform subgroup analyses (e.g., patient demographics, dosing regimens). Use random-effects models if heterogeneity exceeds 50%. Sensitivity analyses should exclude outlier studies. Pre-register protocols on PROSPERO to mitigate reporting bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.